5,5-Dimethyl-2-oxocyclohexanecarbaldehyde
Overview
Description
5,5-Dimethyl-2-oxocyclohexanecarbaldehyde is an organic compound with the molecular formula C9H14O2. It is characterized by a cyclohexane ring substituted with two methyl groups and an aldehyde group, along with a ketone functional group. This compound is often used in various chemical reactions and research applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde typically involves the oxidation of 5,5-Dimethyl-2-oxocyclohexanol. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-oxocyclohexanecarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 5,5-Dimethyl-2-oxocyclohexanecarboxylic acid.
Reduction: 5,5-Dimethyl-2-oxocyclohexanol.
Substitution: Various substituted cyclohexanecarbaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Dimethyl-2-oxocyclohexanecarbaldehyde is utilized in several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving aldehydes and ketones.
Medicine: It is explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde and ketone functional groups are highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarbaldehyde: Lacks the methyl and ketone groups, making it less reactive.
2-Oxocyclohexanecarbaldehyde: Similar structure but without the methyl groups, affecting its steric and electronic properties.
5-Methyl-2-oxocyclohexanecarbaldehyde: Contains only one methyl group, leading to different reactivity and applications.
Uniqueness
5,5-Dimethyl-2-oxocyclohexanecarbaldehyde is unique due to the presence of both methyl groups and the ketone functional group, which enhance its reactivity and make it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
5,5-dimethyl-2-oxocyclohexane-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-9(2)4-3-8(11)7(5-9)6-10/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQPHBAIRKKSBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C(C1)C=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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